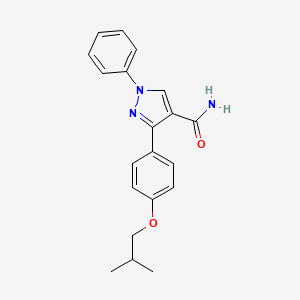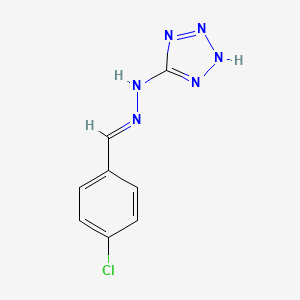![molecular formula C17H13NO3 B5817907 2-[(4-nitrobenzyl)oxy]naphthalene](/img/structure/B5817907.png)
2-[(4-nitrobenzyl)oxy]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-nitrobenzyl)oxy]naphthalene, also known as NBON, is a synthetic compound that has been widely used in scientific research. It belongs to the family of naphthalene derivatives and is commonly used as a fluorescent probe for the detection of biomolecules.
科学的研究の応用
2-[(4-nitrobenzyl)oxy]naphthalene has been widely used in scientific research as a fluorescent probe for the detection of biomolecules such as proteins, nucleic acids, and lipids. It is also used as a fluorescent sensor for the detection of metal ions such as calcium and magnesium. 2-[(4-nitrobenzyl)oxy]naphthalene has been shown to have high sensitivity and selectivity for these biomolecules and metal ions, making it a valuable tool for researchers in the field of biochemistry and molecular biology.
作用機序
The mechanism of action of 2-[(4-nitrobenzyl)oxy]naphthalene involves the interaction of the nitrobenzyl group with the biomolecule or metal ion of interest, leading to a conformational change in the naphthalene moiety and subsequent fluorescence emission. The exact mechanism of this interaction is still under investigation, but it is believed to involve a photochemical process that results in the release of the nitrobenzyl group and the formation of a highly fluorescent intermediate.
Biochemical and Physiological Effects:
2-[(4-nitrobenzyl)oxy]naphthalene has been shown to have minimal biochemical and physiological effects on living cells and organisms, making it a safe and reliable tool for scientific research. It is non-toxic and non-cytotoxic at the concentrations typically used in experiments, and it does not interfere with cellular processes or cause any adverse effects on cell viability or function.
実験室実験の利点と制限
One of the main advantages of 2-[(4-nitrobenzyl)oxy]naphthalene is its high sensitivity and selectivity for biomolecules and metal ions, making it a valuable tool for researchers in the field of biochemistry and molecular biology. It is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of 2-[(4-nitrobenzyl)oxy]naphthalene is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions. Additionally, 2-[(4-nitrobenzyl)oxy]naphthalene is not suitable for in vivo imaging studies due to its limited tissue penetration and rapid metabolism in living organisms.
将来の方向性
There are several future directions for the use of 2-[(4-nitrobenzyl)oxy]naphthalene in scientific research. One area of interest is the development of new derivatives of 2-[(4-nitrobenzyl)oxy]naphthalene with improved solubility and tissue penetration for in vivo imaging studies. Another area of interest is the development of new applications for 2-[(4-nitrobenzyl)oxy]naphthalene in the detection of other biomolecules and metal ions. Additionally, the use of 2-[(4-nitrobenzyl)oxy]naphthalene in combination with other imaging techniques such as confocal microscopy and electron microscopy could provide new insights into the structure and function of biomolecules in living cells and organisms.
合成法
The synthesis of 2-[(4-nitrobenzyl)oxy]naphthalene involves the reaction of 2-naphthol with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is typically carried out under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain pure 2-[(4-nitrobenzyl)oxy]naphthalene.
特性
IUPAC Name |
2-[(4-nitrophenyl)methoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-18(20)16-8-5-13(6-9-16)12-21-17-10-7-14-3-1-2-4-15(14)11-17/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJRHCOEGARJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5817829.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5817839.png)

![3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5817844.png)

![4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5817854.png)

![1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5817864.png)
![2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5817872.png)
![2-(3,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5817891.png)


![2-[(ethylsulfonyl)amino]benzamide](/img/structure/B5817920.png)